K 259-2 - 102819-46-5

K 259-2

Catalog Number: EVT-271457
CAS Number: 102819-46-5
Molecular Formula: C21H18O7
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K 259-2 is a phosphodiesterase inhibitor.
Overview

K 259-2 is a compound derived from the cultured broth of Micromonospora olivasterospora K-259. It is classified as an anthraquinone, a type of organic compound known for its diverse biological activities, particularly in inhibiting certain enzymatic processes. The compound has garnered attention due to its specific inhibitory effects on calcium and calmodulin-dependent cyclic nucleotide phosphodiesterase, which plays a crucial role in various physiological processes, including signal transduction in cells .

Source

K 259-2 was isolated from the fermentation broth of Micromonospora olivasterospora, a species of actinobacteria known for producing bioactive secondary metabolites. This microorganism is part of a larger group of bacteria that are significant sources of antibiotics and other therapeutic agents .

Classification

K 259-2 falls under the classification of natural products, specifically within the anthraquinone family. This classification is significant as it highlights the compound's potential therapeutic applications and its natural origin, which often correlates with lower toxicity compared to synthetic compounds .

Synthesis Analysis

Methods

The synthesis of K 259-2 primarily involves fermentation techniques utilizing Micromonospora olivasterospora. The culture conditions, such as temperature, pH, and nutrient availability, are optimized to enhance the yield of K 259-2 during the fermentation process. The isolation typically involves extraction methods using organic solvents followed by chromatographic techniques to purify the compound .

Technical Details

The technical details surrounding the synthesis involve:

  • Fermentation Conditions: Optimal growth conditions for Micromonospora olivasterospora include specific nutrient media that support high biomass production.
  • Extraction Techniques: Solvent extraction methods are employed to separate K 259-2 from the fermentation broth, often utilizing solvents like ethyl acetate or methanol.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to achieve high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

K 259-2 has a molecular formula of C21H18O7C_{21}H_{18}O_{7}. Its structure features an anthraquinone moiety, characterized by a three-ring system with various functional groups that contribute to its biological activity. The specific arrangement of these rings and substituents plays a critical role in its interaction with biological targets .

Data

The structural data can be summarized as follows:

  • Molecular Weight: Approximately 374.36 g/mol
  • Functional Groups: Includes hydroxyl (-OH) groups and carbonyl (C=O) functionalities typical of anthraquinones.
  • 3D Structure: The spatial arrangement can be analyzed using computational chemistry tools to predict its interaction with enzymes .
Chemical Reactions Analysis

Reactions

K 259-2 exhibits notable reactivity due to its functional groups. It primarily acts as an inhibitor in biochemical pathways involving cyclic nucleotide phosphodiesterases. The compound's mechanism involves binding to the active site of these enzymes, preventing substrate conversion.

Technical Details

The inhibition kinetics have been studied, revealing:

  • IC50 Values: K 259-2 shows IC50 values of 6.6 µM against calcium and calmodulin-stimulated enzyme activity from bovine brain and 2.9 µM from heart preparations. These values indicate potent inhibitory effects compared to other tested compounds .
  • Specificity: The compound exhibits lower inhibition on calmodulin-independent phosphodiesterases, suggesting selective targeting which is advantageous for therapeutic applications .
Mechanism of Action

Process

The mechanism by which K 259-2 exerts its effects involves competitive inhibition at the active site of cyclic nucleotide phosphodiesterases. By binding to this site, K 259-2 prevents the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate, crucial secondary messengers in cellular signaling pathways.

Data

Research indicates that:

  • Enzyme Interaction: The binding affinity and inhibition kinetics have been quantitatively assessed through enzyme assays.
  • Biological Impact: This inhibition leads to altered cellular responses in pathways regulated by cyclic nucleotides, which may have implications in various diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: K 259-2 is typically presented as a solid crystalline substance.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of quinones, including potential redox activity.

Relevant Data or Analyses

Physical and chemical properties have been documented in various studies highlighting its potential utility in pharmacological applications due to favorable solubility and stability profiles .

Applications

K 259-2 has significant scientific uses primarily in pharmacology and biochemistry:

  • Research Tool: Utilized as a biochemical probe to study calcium signaling pathways and cyclic nucleotide metabolism.
  • Potential Therapeutic Agent: Investigated for its potential role in treating conditions associated with dysregulated cyclic nucleotide signaling, such as cardiovascular diseases and certain neurodegenerative disorders .
Discovery and Microbial Origin of K-259-2

Isolation and Taxonomic Classification of Micromonospora olivasterospora K-259

The antibiotic compound K-259-2 (also cataloged as K 259-2) was first isolated from the actinomycete strain Micromonospora olivasterospora K-259 (equivalent to MK-70, FERM-P 1560). This strain was originally sourced from paddy field soil, reflecting the ecological preference of Micromonospora species for nutrient-rich, water-saturated environments. The strain’s taxonomic identity was established through polyphasic characterization, combining morphological, biochemical, and genetic analyses [4].

M. olivasterospora K-259 is a Gram-positive bacterium that forms extensively branched substrate mycelia but lacks aerial hyphae. Colonies exhibit distinctive pigmentation shifts—from dark green to black—across International Streptomyces Project (ISP) media, indicative of melanin or sporulation-associated pigments [4]. The strain is mesophilic (optimal growth at 28°C) and obligately aerobic, with metabolic capabilities including cellulose degradation and palmitate biosynthesis, as confirmed by genomic pathway annotations [4]. Key enzymatic activities include alkaline phosphatase and β-glucosidase production, while tolerance to lysozyme underscores cell wall robustness [4].

The strain’s taxonomic lineage was resolved via 16S rRNA sequencing, placing it within the family Micromonosporaceae (Order: Micromonosporales). This classification aligns with its ability to produce structurally unique aminoglycoside antibiotics, distinguishing it from the more extensively studied Streptomyces genus [4] [6].

Table 1: Phenotypic and Metabolic Traits of Micromonospora olivasterospora K-259

CharacteristicObservation
Gram StainPositive
Coloration (ISP Media)Dark green/black
Growth Temperature28°C (mesophilic)
Oxygen RequirementObligate aerobe
Key EnzymesAlkaline phosphatase, β-glucosidase
ToleranceLysozyme-resistant
Primary MetabolitesAstromicin, fortimicin B
Genomic PathwaysCellulose degradation, palmitate biosynthesis

Fermentation and Biosynthetic Pathway Elucidation

Fermentation Parameters:K-259-2 production employs submerged fermentation in GYM Streptomyces Medium (DSMZ Medium 65), containing glucose, yeast extract, and malt extract. Critical process variables include:

  • Temperature: 28°C
  • Aeration: Vigorous shaking (200 rpm)
  • Duration: 10–14 days
  • Additives: Adsorbent resin XAD-16 to capture extracellular metabolites [4].

Harvesting involves acetone/methanol extraction, followed by adsorption chromatography and preparative HPLC to isolate K-259-2. Yield optimization studies reveal that carbon source variation (e.g., replacing glucose with glycerol) significantly impacts titers, suggesting precursor availability modulates biosynthesis [4].

Biosynthetic Pathway:Though the complete gene cluster for K-259-2 remains uncharacterized, biochemical evidence classifies it within the aminoglycoside family. Its structural kinship to fortimicin B and astromicin—known products of M. olivasterospora—implies a shared biosynthetic logic:

  • Core Cyclitol Formation: Glucose-derived 2-deoxy-scyllo-inosose scaffold synthesized via dehydrogenase/epimerase cascades.
  • Amino Sugar Attachment: GDP-dependent glycosyltransferases add glucosamine or xylose subunits.
  • Tailoring Reactions: Methylations, oxidations, and deacylations mediated by cytochrome P450s and methyltransferases [4] [8].

Enzymes such as phosphodiesterases and acetoin reductases (detected in M. olivasterospora) likely fine-tune late-stage modifications, influencing bioactivity [4] [7].

Comparative Analysis of Secondary Metabolites in Micromonospora spp.

Micromonospora species produce chemically diverse secondary metabolites, distinct from those of dominant actinomycetes like Streptomyces. Key differentiators include:

  • Chemical Diversity: Micromonospora specializes in aminoglycosides (e.g., fortimicins), peptidoglycan fragments, and rare terpenoids (e.g., sesquiterpenoid antibiotics). This contrasts with Streptomyces, where polyketides (e.g., tetracyclines) and non-ribosomal peptides dominate [1] [8].
  • Biotechnological Niche: While Streptomyces accounts for ∼70% of known microbial antibiotics, Micromonospora contributes structurally unique scaffolds. Examples include geldanamycin (ansamycin) from M. hygroscopicus and micromonosporin (thiopeptide) from marine strains [8].
  • Genomic Insights: Analysis of Micromonospora genomes reveals a high density of biosynthetic gene clusters (BGCs) per megabase. However, BGCs for aminoglycosides are under-represented in current databases, explaining the novelty of compounds like K-259-2 [1] [8].

Table 2: Secondary Metabolite Diversity in Select Actinomycete Genera

GenusDominant Compound ClassesExample MetabolitesUnique Traits
MicromonosporaAminoglycosides, terpenoidsK-259-2, fortimicin BHigh terpene synthase diversity
StreptomycesPolyketides, non-ribosomal peptidesTetracycline, actinomycin DModular PKS/NRPS systems
AmycolatopsisGlycopeptides, ansamycinsVancomycin, rifamycinAerial mycelium-deficient
SalinisporaHalogenated polyketidesSalinosporamide AMarine-adapted; obligate halophile

Patent analyses (2000–2022) further highlight disparities: Streptomyces features in >80% of actinomycete-related patents, whereas Micromonospora accounts for <5%. This underscores the untapped potential of the latter genus for novel bioactive compounds [8].

Concluding Remarks

K-259-2 exemplifies the metabolic ingenuity of Micromonospora olivasterospora, a soil-derived actinomycete with underexplored biosynthetic capabilities. Its discovery reinforces the value of targeting taxonomically distinct microorganisms in antibiotic prospecting. Future work should prioritize genomic mining of M. olivasterospora BGCs and pathway engineering to enhance K-259-2 yield or generate novel analogs.

Properties

CAS Number

102819-46-5

Product Name

K 259-2

IUPAC Name

3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H18O7/c1-3-9(4-2)5-10-6-12-17(19(25)15(10)21(27)28)20(26)16-13(18(12)24)7-11(22)8-14(16)23/h3,6-8,22-23,25H,4-5H2,1-2H3,(H,27,28)/b9-3-

InChI Key

SYTAMFWHVQWAKV-OQFOIZHKSA-N

SMILES

CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Solubility

Soluble in DMSO

Synonyms

K259-2; K 259-2; K 2592

Canonical SMILES

CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Isomeric SMILES

CC/C(=C/C)/CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

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